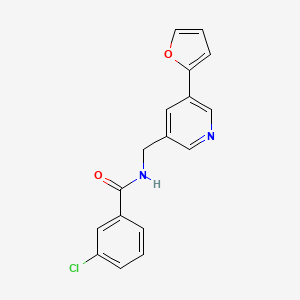![molecular formula C14H11F2N5 B2492299 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide CAS No. 1350653-27-8](/img/structure/B2492299.png)
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorine-containing derivatives, such as the one , involves the reaction of pyrazolo[3,4-d]pyrimidines with various amines to form substituted amides and cyclization processes to form pyrazolo[3,4-d]pyrimidine-4-ones (Eleev, Kutkin, & Zhidkov, 2015). Another method includes the condensation of 5-amino-1,3-disubstituted pyrazoles with fluorinated diketones, further confirmed by spectral studies (Joshi, Pathak, & Garg, 1979).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through X-ray crystallography, revealing distinct features such as diorientational disorder and specific hydrogen bonding patterns that stabilize the crystal structure (Lv Zhi, 2009).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including condensation and cyclization, to form novel structures with potential biological activities. For instance, the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and its fluorescent properties have been explored (Wu et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. Studies on closely related compounds have detailed their molecular conformations and hydrogen bonding in solid states, providing insights into their stability and interactions (Sagar et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and interaction with various reagents, are essential for tailoring the compound for specific applications. Functionalization reactions and the synthesis of novel derivatives highlight the versatility and potential utility of the compound (Alieva & Vorob’ev, 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Methods : This compound can be synthesized using various fluorine-containing dielectrophiles and triazines, leading to fluorinated pyrazolo[3,4-b]pyridine derivatives. These methods are vital in developing mimetics of transition states involved in adenosine deaminase activity (Iaroshenko et al., 2009).
Structural Studies : Spectral studies have been conducted to characterize fluorine-containing 5-amino-1,3-disubstituted pyrazoles and 1H-pyrazolo[3,4-b]pyridines. These studies are crucial for understanding the molecular structure and properties of these compounds (Joshi et al., 1979).
Biological and Medical Research
Antitumor and Antimicrobial Activity : Certain derivatives of pyrazolo[3,4-b]pyridine have shown significant antimicrobial and antitumor activities. This includes activity against various bacteria and fungi, as well as liver cancer cell lines, highlighting their potential in pharmaceutical applications (El-Borai et al., 2012).
Anti-Cancer Properties : Fluoro-substituted derivatives have demonstrated anti-lung cancer activity. These compounds show promise as low-concentration anticancer agents compared to traditional drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Anticonvulsant Activity : Some pyrazolo[3,4-b]pyridine derivatives have been investigated for their anticonvulsant activity. These studies provide insights into the potential therapeutic applications of these compounds in treating seizures (Kelley et al., 1995).
Inhibition of Mycobacterial ATP Synthase : Derivatives of pyrazolo[1,5-a]pyrimidin-7-amines, related to the pyrazolo[3,4-b]pyridine structure, have shown potential as inhibitors of mycobacterial ATP synthase. This is particularly significant for the treatment of Mycobacterium tuberculosis (Sutherland et al., 2022).
Chemical Properties and Applications
Electrostatic Isopotential Maps : Investigations into the electrostatic isopotential maps of pyrazolo[3,4-b]pyridine derivatives provide valuable insights into their chemical properties, which is crucial for their application in various fields (Kelley et al., 1995).
Fluorination Studies : Research into the fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylates leading to 3-fluoropyrazolo[1,5-a]pyridines offers insights into novel synthetic routes and the effects of fluorination on these compounds (Alieva & Vorob’ev, 2020).
Photophysical Properties : Theoretical investigations into the photophysical properties of iridium(III) complexes, involving pyrazolo[3,4-b]pyridine derivatives, are crucial for understanding their potential in applications like OLEDs and other electronic devices (Shang et al., 2015).
Eigenschaften
IUPAC Name |
5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5/c15-9-5-10-12(13(17)18)20-21(14(10)19-6-9)7-8-3-1-2-4-11(8)16/h1-6H,7H2,(H3,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNLOUKOONWPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)C(=N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


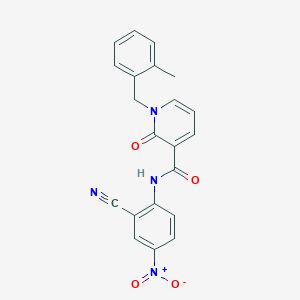

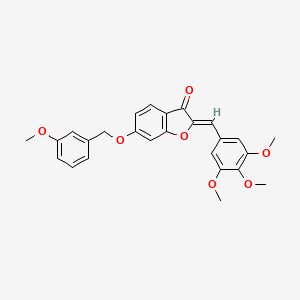
![1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione](/img/structure/B2492226.png)

![1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2492229.png)
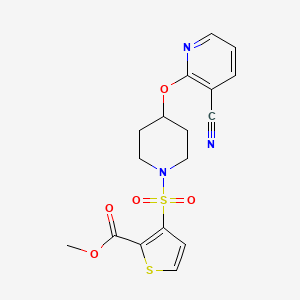
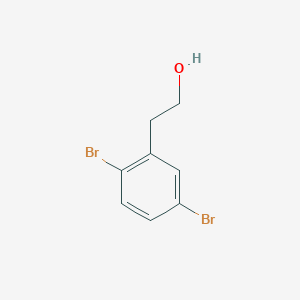
![2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2492233.png)
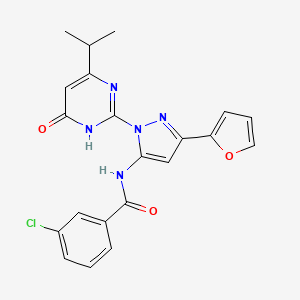

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2492237.png)
